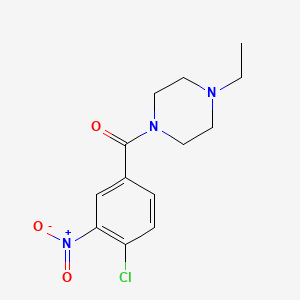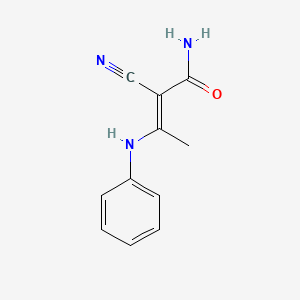![molecular formula C17H12F4O3 B5885548 methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate, also known as MPTB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fluorinated aromatic compounds and has been found to have a wide range of applications in the field of biomedical research.
Aplicaciones Científicas De Investigación
Methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate in lab experiments is its high potency and selectivity towards the COX enzyme. This makes it an ideal tool for studying the role of prostaglandins in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory and pain-related disorders. Another direction is in the study of the role of prostaglandins in various biological processes, which could lead to a better understanding of the underlying mechanisms of these diseases. Additionally, the synthesis of novel this compound derivatives with improved solubility and potency could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate involves the reaction of 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol with methyl 2-bromobenzoate in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O3/c1-3-6-10-12(18)14(20)16(15(21)13(10)19)24-11-8-5-4-7-9(11)17(22)23-2/h3-8H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZIVZDJCRLAS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)




![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)